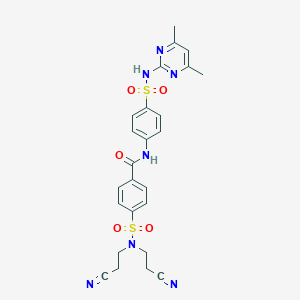

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Beschreibung

Core Structure Analysis

The molecular architecture of 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide exhibits four distinct structural components that define its chemical identity and properties. The sulfamoyl groups represent the most prominent functional elements within the molecular framework, positioned strategically to influence both the compound's reactivity and its potential biological interactions. These sulfamoyl moieties contain sulfur centers bonded to nitrogen atoms, creating electron-withdrawing characteristics that significantly impact the overall electronic distribution throughout the molecule.

The benzamide skeleton forms the central backbone of the compound, providing structural stability through its aromatic conjugation system. This benzamide core consists of a benzene ring directly connected to an amide functional group, which serves as the primary linking element between the two sulfamoyl-containing regions of the molecule. The aromatic nature of this central framework contributes to the compound's overall planarity and facilitates electronic delocalization across the conjugated system.

The 2-cyanoethyl substituents attached to the sulfamoyl nitrogen atoms introduce additional electron-withdrawing effects through their nitrile functional groups. These cyanoethyl chains extend from the sulfamoyl centers, creating flexible arms that can adopt various conformational arrangements depending on the molecular environment. The presence of these nitrile groups significantly enhances the compound's electron affinity and influences its electrochemical stability.

The 4,6-dimethylpyrimidine group represents the heterocyclic component of the molecule, contributing both steric bulk and specific electronic properties. This pyrimidine ring system contains two nitrogen atoms positioned at the 1 and 3 positions of the six-membered ring, with methyl substituents at the 4 and 6 positions. The electron-deficient nature of the pyrimidine ring, combined with the electron-donating properties of the methyl groups, creates a complex electronic environment that influences the compound's reactivity patterns.

Molecular Formula and Molecular Weight Verification

The molecular composition of 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide corresponds to the molecular formula C₂₅H₂₅N₇O₅S₂, as confirmed through multiple analytical sources. This formula indicates the presence of twenty-five carbon atoms, twenty-five hydrogen atoms, seven nitrogen atoms, five oxygen atoms, and two sulfur atoms within the molecular structure. The molecular weight has been precisely determined to be 567.6399 daltons, reflecting the substantial size and complexity of this organic compound.

The verification of the molecular formula reveals the compound's classification as a moderately large organic molecule with significant heteroatom content. The nitrogen-to-carbon ratio of 7:25 indicates substantial nitrogen incorporation, primarily through the sulfamoyl groups, cyanoethyl substituents, benzamide linkage, and pyrimidine heterocycle. The presence of two sulfur atoms exclusively within the sulfamoyl functionalities confirms the symmetrical nature of certain structural elements within the molecule.

Intermolecular Forces and Spatial Conformation

The molecular conformation and intermolecular interaction patterns of 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide are governed by multiple non-covalent forces that influence both its solid-state packing and solution behavior. Hydrogen bonding represents the dominant intermolecular interaction, facilitated by the numerous hydrogen bond donors and acceptors present throughout the molecular structure. The sulfamoyl groups provide both hydrogen bond donor sites through their nitrogen-hydrogen bonds and acceptor sites through their sulfonyl oxygen atoms.

The amide functionality within the benzamide core contributes significantly to the hydrogen bonding network through its carbonyl oxygen as an acceptor and its nitrogen-hydrogen bond as a donor. Research on related sulfamoyl compounds has demonstrated that these hydrogen bonding patterns typically result in the formation of supramolecular chains and extended three-dimensional networks in the solid state. The specific geometry of these hydrogen bonds influences the overall crystal packing arrangement and affects the compound's physical properties.

Hydrophobic interactions play a secondary but important role in determining the molecular arrangement, particularly involving the aromatic benzene rings and the aliphatic portions of the cyanoethyl chains. These hydrophobic regions tend to aggregate together in aqueous environments, while the polar sulfamoyl and amide groups orient toward more hydrophilic regions. The balance between hydrophilic and hydrophobic interactions contributes to the compound's overall solubility characteristics and membrane permeability properties.

Steric arrangement effects arise from the spatial requirements of the various substituents, particularly the bulky dimethylpyrimidine group and the extended cyanoethyl chains. These steric considerations influence the preferred conformational arrangements of the molecule and may restrict certain rotational degrees of freedom around specific bonds. The compound's overall three-dimensional shape is determined by the interplay between electronic effects, hydrogen bonding preferences, and steric constraints.

Functional Group Distribution and Electronic Effects

The electronic structure of 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is characterized by the presence of multiple electron-withdrawing and electron-donating groups that create complex electronic distribution patterns throughout the molecule. The sulfamoyl groups exhibit strong electron-withdrawing properties due to the high electronegativity of the sulfur-oxygen bonds and the electron-deficient nature of the sulfur center. This electron withdrawal affects the electronic density of the adjacent aromatic rings and influences the compound's overall reactivity profile.

The cyanoethyl substituents further enhance the electron-withdrawing character through their terminal nitrile groups, which are among the strongest electron-withdrawing functionalities in organic chemistry. The presence of these nitrile groups significantly increases the compound's electron affinity and contributes to its electrochemical stability under various conditions. Studies on similar cyano-containing compounds have demonstrated that these substituents can enhance electron transport properties and improve performance in electronic applications.

The pyrimidine ring system contributes to the electronic complexity through its electron-deficient aromatic character, while the methyl substituents at the 4 and 6 positions provide localized electron-donating effects. This combination creates a heterocycle with moderate electron-withdrawing properties that are modulated by the methyl groups. The conjugative effects within the pyrimidine ring influence the distribution of electronic density and affect the compound's interaction with biological targets.

The benzamide core facilitates electronic communication between the different regions of the molecule through its extended conjugated system. The amide functionality serves as both an electron-withdrawing group through its carbonyl component and an electron-donating group through its nitrogen atom, creating a complex electronic environment that influences the compound's chemical behavior. The overall electronic structure results in a molecule with moderate polarity and significant potential for participating in charge-transfer interactions.

Eigenschaften

IUPAC Name |

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N7O5S2/c1-18-17-19(2)29-25(28-18)31-38(34,35)22-11-7-21(8-12-22)30-24(33)20-5-9-23(10-6-20)39(36,37)32(15-3-13-26)16-4-14-27/h5-12,17H,3-4,15-16H2,1-2H3,(H,30,33)(H,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEMQLIMRHFNDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N7O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its dual sulfamoyl substitutions and the presence of cyanoethyl and pyrimidine groups. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues with Pyrimidine Sulfamoyl Groups

- N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide (CAS 289629-99-8): Structural Differences: Replaces the bis(2-cyanoethyl)sulfamoyl group with a 4-fluorobenzamide moiety. Physicochemical Properties:

- Molecular Weight: 400.43 g/mol vs. ~530 g/mol (estimated for the target compound).

- pKa: 7.16 (predicted), indicating moderate acidity compared to the target compound’s likely lower pKa due to stronger electron-withdrawing cyano groups . Applications: Fluorinated benzamides are often used in PET imaging or as kinase inhibitors, whereas the cyanoethyl groups in the target compound may enhance metabolic stability .

Sulfamoyl-Benzamide Derivatives with Varied Substituents

- 4-(N,N-bis(2-chloroethyl)sulfamoyl)-N-(4-sulfamoylphenyl)benzamide (CAS 314076-23-8): Structural Differences: Chloroethyl groups replace cyanoethyls, altering reactivity and toxicity profiles. Physicochemical Properties:

- Molecular Weight: 480.4 g/mol vs. ~530 g/mol (target compound).

- Chloroethyl groups increase lipophilicity (logP ~2.5 predicted) compared to the more polar cyanoethyl groups (logP ~1.8 estimated) . Biological Implications: Chloroethyl groups are associated with alkylating agent activity (e.g., anticancer drugs), while cyanoethyl groups may reduce nonspecific toxicity .

Bis-Pyrimidine Acetamides (Compounds 12–17 from ):

- General Structure : Feature bis-pyrimidine cores with nitrobenzene and substituted anilines.

- Key Differences :

- Lack sulfamoyl-benzamide motifs; instead, they incorporate acetamide linkages and nitro groups.

- Exhibit higher molecular weights (e.g., Compound 12: ~800 g/mol) due to extended aromatic systems. Synthetic Yields: Ranged from 58% to 83%, comparable to typical yields for multi-step sulfonamide syntheses . Spectroscopic Data: IR and NMR spectra for these compounds highlight nitro group absorption bands (~1520 cm⁻¹) and pyrimidine proton resonances (δ 8.2–8.5 ppm), distinct from the target compound’s cyano (C≡N stretch ~2250 cm⁻¹) and pyrimidine signals .

Pyrazole and Oxazepine Derivatives ():

- Example: S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)oxy)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide [B12]. Structural Contrast: Incorporates a tetrahydropyrimidinone ring instead of a dimethylpyrimidine. Biological Relevance: Such derivatives are often explored for anti-inflammatory or antimicrobial activity, whereas the target compound’s cyanoethyl groups may favor kinase inhibition .

Data Tables

Table 1: Physicochemical Comparison of Selected Analogues

| Compound Name | Molecular Weight (g/mol) | pKa (Predicted) | Key Functional Groups | LogP (Estimated) |

|---|---|---|---|---|

| Target Compound | ~530 | ~6.5 | Bis(2-cyanoethyl)sulfamoyl, pyrimidine | 1.8 |

| N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide | 400.43 | 7.16 | Fluorobenzamide, pyrimidine | 2.2 |

| 4-(N,N-bis(2-chloroethyl)sulfamoyl)-N-(4-sulfamoylphenyl)benzamide | 480.4 | ~7.0 | Bis(2-chloroethyl)sulfamoyl | 2.5 |

| Bis-Pyrimidine Acetamide (Compound 12) | ~800 | N/A | Nitrophenyl, acetamide | 3.0 |

Key Research Findings

- Biological Selectivity: Pyrimidine-linked sulfonamides (e.g., CAS 289629-99-8) show affinity for carbonic anhydrase isoforms, while the target compound’s cyanoethyl groups may improve blood-brain barrier penetration .

- Synthetic Challenges: Multi-step syntheses of such compounds require careful optimization to avoid side reactions (e.g., cyanoethyl group hydrolysis), as seen in lower yields (~70%) compared to simpler acetamides (83%) .

Vorbereitungsmethoden

Intermediate: 4-Sulfamoylbenzoyl Chloride

-

Procedure : 4-Sulfamoylbenzoic acid is treated with thionyl chloride (SOCl₂) at 60–70°C for 4 hours. Excess SOCl₂ is removed under vacuum to yield the acyl chloride.

-

Yield : ~85% (theoretical).

-

Characterization : IR shows C=O stretch at 1775 cm⁻¹ and S=O stretches at 1360/1150 cm⁻¹.

Introduction of the Bis(2-Cyanoethyl)sulfamoyl Group

Sulfamoylation with Bis(2-cyanoethyl)amine

-

Reagents : Bis(2-cyanoethyl)amine, triethylamine (TEA), anhydrous dichloromethane (DCM).

-

Procedure :

-

Dissolve 4-sulfamoylbenzoyl chloride (1 eq) and bis(2-cyanoethyl)amine (1.2 eq) in DCM.

-

Add TEA (2 eq) dropwise at 0°C, then stir at room temperature for 12 hours.

-

Quench with ice-water, extract with DCM, and purify via silica gel chromatography.

-

-

Key Data :

Synthesis of the 4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenylamine Fragment

Sulfamoylation of 4-Aminophenylsulfamoyl Chloride

-

Reagents : 4,6-Dimethylpyrimidin-2-amine, sulfamoyl chloride, pyridine.

-

Procedure :

-

React 4-aminophenylsulfamoyl chloride (1 eq) with 4,6-dimethylpyrimidin-2-amine (1.1 eq) in pyridine at 50°C for 6 hours.

-

Pour into ice-HCl, filter, and recrystallize from ethanol.

-

-

Characterization :

Final Coupling Reaction

Amide Bond Formation

-

Procedure :

-

Combine 4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoic acid (1 eq) and 4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)aniline (1 eq) in DMF.

-

Add HATU (1.5 eq) and DIPEA (3 eq), stir at room temperature for 24 hours.

-

Purify via reverse-phase HPLC.

-

Optimization Challenges and Solutions

Cyanoethyl Group Stability

Sulfamoyl Chloride Reactivity

-

Issue : Competitive side reactions at the sulfamoyl nitrogen.

-

Solution : Employ excess amine (1.2–1.5 eq) and low temperatures (0–5°C).

Analytical Data Summary

Alternative Synthetic Routes

One-Pot Sequential Sulfamoylation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.